N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide
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Overview
Description
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Formation of Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This is usually achieved by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Azepan-1-yl Group: The azepan-1-yl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the thiadiazole intermediate with an azepan-1-yl-containing reagent, such as azepan-1-yl chloride, in the presence of a base like triethylamine.
Formation of Benzylsulfanyl Group: The final step involves the introduction of the benzylsulfanyl group. This is typically achieved through a thiol-ene reaction, where the thiadiazole intermediate is reacted with benzyl mercaptan under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepan-1-yl or benzylsulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides, in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: It has been used in studies to understand the mechanisms of enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it a valuable tool in biochemical research.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules. It can serve as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide: A simpler thiadiazole derivative with similar biological activities.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide: Another thiadiazole derivative with potential antimicrobial properties.
Uniqueness
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepan-1-yl and benzylsulfanyl groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-benzylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S3/c24-16(13-26-12-15-8-4-3-5-9-15)20-18-21-22-19(28-18)27-14-17(25)23-10-6-1-2-7-11-23/h3-5,8-9H,1-2,6-7,10-14H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFYZVZWKZPFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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